RBN-2397

Description

Atamparib is an orally available small molecule inhibitor of the nuclear enzyme poly (ADP-ribose) polymerase (PARP) 7, with potential immunomodulating and antineoplastic activities. Upon oral administration,atamparib selectively binds to PARP7 and restores interferon (type 1) signaling. This may lead to the induction of both innate and adaptive immune responses, and the inhibition of tumor growth and proliferation. PARP catalyzes post-translational ADP-ribosylation of nuclear proteins that signal and recruit other proteins to repair damaged DNA.

ATAMPARIB is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

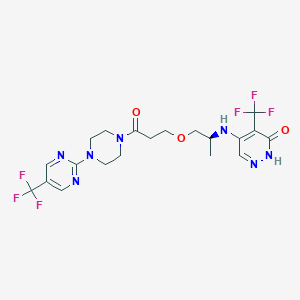

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[[(2S)-1-[3-oxo-3-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]propoxy]propan-2-yl]amino]-5-(trifluoromethyl)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F6N7O3/c1-12(30-14-10-29-31-17(35)16(14)20(24,25)26)11-36-7-2-15(34)32-3-5-33(6-4-32)18-27-8-13(9-28-18)19(21,22)23/h8-10,12H,2-7,11H2,1H3,(H2,30,31,35)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQZCQKXJAXKZQH-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCCC(=O)N1CCN(CC1)C2=NC=C(C=N2)C(F)(F)F)NC3=C(C(=O)NN=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](COCCC(=O)N1CCN(CC1)C2=NC=C(C=N2)C(F)(F)F)NC3=C(C(=O)NN=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F6N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2381037-82-5 | |

| Record name | Atamparib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2381037825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atamparib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1MW2ME77A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

RBN-2397 and the PARP7 Inhibition Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RBN-2397 is a first-in-class, potent, and selective oral inhibitor of Poly(ADP-ribose) Polymerase 7 (PARP7), a mono-ADP-ribosyltransferase.[1][2] PARP7 has emerged as a critical regulator of the type I interferon (IFN) signaling pathway within tumor cells, and its inhibition by this compound presents a novel therapeutic strategy in oncology.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, the associated signaling pathways, a compilation of preclinical and clinical data, and detailed experimental protocols for key assays.

Introduction to PARP7 and this compound

PARP7, also known as TIPARP, is a member of the PARP family of enzymes that catalyzes the transfer of a single ADP-ribose unit from NAD+ to target proteins, a process called mono-ADP-ribosylation (MARylation).[3] PARP7 is upregulated in response to cellular stress, such as exposure to toxins in cigarette smoke, and is amplified in a variety of cancers.[5][6] A key function of PARP7 is the suppression of the type I interferon response to cytosolic nucleic acids, which cancer cells can exploit to evade immune surveillance.[3][7]

This compound was developed by Ribon Therapeutics as a highly selective, NAD+-competitive inhibitor of PARP7.[2][8] Its mechanism of action involves the restoration of type I IFN signaling in tumor cells, leading to both direct, cancer cell-intrinsic antitumor effects and the stimulation of an adaptive immune response.[1][9]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the inhibition of PARP7's enzymatic activity, which leads to the reactivation of the type I interferon signaling pathway.[9] PARP7 negatively regulates this pathway by MARylating and inhibiting TANK-binding kinase 1 (TBK1), a crucial kinase that phosphorylates and activates the transcription factor IRF3.[3][7] By inhibiting PARP7, this compound prevents the MARylation of TBK1, allowing for its activation and subsequent phosphorylation of STAT1, leading to the expression of interferon-stimulated genes (ISGs).[9]

dot

Crosstalk with Androgen Receptor (AR) and Aryl Hydrocarbon Receptor (AHR) Signaling

PARP7 activity is also intertwined with nuclear receptor signaling. In prostate cancer, PARP7 is a direct target of the Androgen Receptor (AR) and can MARylate the AR, influencing its function.[1][8] Inhibition of PARP7 with this compound has been shown to have growth-inhibitory effects in prostate cancer cells where PARP7 expression is induced by AR activation.[8]

Furthermore, PARP7 is a negative regulator of the Aryl Hydrocarbon Receptor (AHR).[1] The combination of this compound with AHR agonists has been shown to act synergistically to inhibit the growth of a range of cancer cell lines that are relatively insensitive to either agent alone.[1] This synergy is associated with increased levels of nuclear AHR and enhanced transcription of AHR target genes.[1]

dot

Quantitative Data

Preclinical Activity of this compound

| Parameter | Value | Cell Line / Model | Reference |

| In Vitro Potency | |||

| PARP7 IC50 | <3 nM | Biochemical Assay | [10] |

| PARP7 Kd | <0.001 µM | Biochemical Assay | [10] |

| Cellular MARylation EC50 | 1 nM | Cell-based Assay | [10] |

| Cell Proliferation IC50 | 20 nM | NCI-H1373 Lung Cancer Cells | [10] |

| In Vivo Efficacy | |||

| Tumor Growth Inhibition | Dose-dependent effects at ≥30 mg/kg | CT26 Syngeneic Model | [10] |

| Tumor Regression | Complete regressions at 100 mg/kg | CT26 Syngeneic Model | [10] |

| Pharmacokinetics | |||

| Half-life (t1/2) | 325 mins | In vivo (mouse) | [10] |

Phase 1 Clinical Trial (NCT04053673) Results

A first-in-human, phase 1 study of this compound was conducted in patients with advanced solid tumors.[11]

| Parameter | Dose Escalation Cohort (n=50) | Dose Expansion Cohort (n=53) | Reference |

| Dosing | 25 mg to 500 mg BID (intermittent or continuous) | 200 mg BID (recommended Phase 2 dose) | [4][11] |

| Most Common Tumor Types | Breast cancer, lung cancer, colon cancer | HNSCC, HR+ breast cancer, SCCL | [4] |

| Treatment-Related Adverse Events (TRAEs) (Any Grade) | 75.7% (n=78) across both cohorts | [4] | |

| Grade 3 TRAEs | 15.5% (n=16) across both cohorts | [4] | |

| Grade 4 TRAEs | 1.0% (n=1) across both cohorts | [4] | |

| Best Response | |||

| Partial Response (PR) | 1 (Breast Cancer) | 1 (HNSCC) | [4] |

| Stable Disease (SD) | 18 | 17 | [4] |

| Progressive Disease (PD) | 18 | 24 | [4] |

Experimental Protocols

PARP7 Enzymatic Assay (Chemiluminescent)

This protocol is adapted from commercially available PARP7 assay kits.[2][12]

Materials:

-

Recombinant human PARP7 enzyme

-

Histone-coated 96-well or 384-well plates

-

PARP Assay Buffer (e.g., 20 mM HEPES pH 8.0, 100 mM NaCl, 1 mM DTT)

-

Biotinylated NAD+

-

Streptavidin-HRP

-

Chemiluminescent substrate

-

Test compounds (e.g., this compound) dissolved in DMSO

Procedure:

-

Add test compounds or DMSO (vehicle control) to the wells of the histone-coated plate.

-

Add recombinant PARP7 enzyme to each well and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding biotinylated NAD+ and incubate for 60 minutes at 25°C.

-

Wash the plate to remove unbound reagents.

-

Add Streptavidin-HRP and incubate for 30 minutes at room temperature.

-

Wash the plate.

-

Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

-

Calculate the percent inhibition of PARP7 activity for each test compound concentration.

dot

Western Blot for Phospho-STAT1 (pSTAT1)

This is a general protocol for detecting changes in STAT1 phosphorylation in response to this compound treatment.

Materials:

-

Cancer cell line of interest (e.g., NCI-H1373)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: rabbit anti-pSTAT1 (Tyr701), rabbit anti-total STAT1

-

HRP-conjugated anti-rabbit secondary antibody

-

ECL substrate

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours).

-

Lyse the cells and quantify protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (e.g., anti-pSTAT1, diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an antibody for total STAT1 as a loading control.

In Vivo Tumor Xenograft Study

This protocol describes a typical workflow for evaluating the antitumor efficacy of this compound in a syngeneic mouse model.[13]

Materials:

-

CT26 colon carcinoma cells

-

BALB/c mice (female, 6-8 weeks old)

-

Matrigel

-

This compound formulation for oral gavage

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject 1 x 10^6 CT26 cells mixed with Matrigel into the flank of BALB/c mice.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100 mm³).

-

Randomize mice into treatment groups (vehicle control, this compound at various doses).

-

Administer this compound or vehicle daily via oral gavage.

-

Measure tumor volume with calipers twice weekly.

-

Monitor animal body weight and overall health.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).

dot

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. PARP7 Inhibitors and AHR Agonists Act Synergistically across a Wide Range of Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A whole genome CRISPR screen identifies AHR loss as a mechanism of resistance to a PARP7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onclive.com [onclive.com]

- 6. researchgate.net [researchgate.net]

- 7. PARP7 - Wikipedia [en.wikipedia.org]

- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 9. Tumor-specific Th2 responses inhibit growth of CT26 colon-cancer cells in mice via converting intratumor regulatory T cells to Th9 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy | Springer Nature Experiments [experiments.springernature.com]

- 11. ascopubs.org [ascopubs.org]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]

RBN-2397: A Technical Guide to its Role in Type I Interferon Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism of action of RBN-2397, a first-in-class, potent, and selective inhibitor of PARP7, and its critical role in the restoration of type I interferon (IFN) signaling in cancer cells. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying signaling pathways affected by this compound.

Core Mechanism of Action

This compound is an orally active, NAD+ competitive inhibitor of PARP7, a mono-ADP-ribosyltransferase that is upregulated in response to cellular stress and in various cancers.[1] PARP7 acts as a negative regulator of the innate immune response by suppressing type I interferon signaling.[2] By inhibiting PARP7, this compound effectively removes this brake, leading to the reactivation of the type I IFN pathway within tumor cells. This restored signaling has dual antitumor effects: direct cancer cell-autonomous inhibition of proliferation and the stimulation of an adaptive antitumor immune response.[2][3]

The central mechanism involves the derepression of TANK-binding kinase 1 (TBK1), a key kinase in the pathway leading to interferon production.[4] Inhibition of PARP7 by this compound leads to increased phosphorylation of TBK1 and the downstream transcription factor IRF3, as well as STAT1 and STAT2.[4][5] This cascade results in the expression of interferon-stimulated genes (ISGs), which have antiviral, antiproliferative, and immunomodulatory functions.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

| Parameter | Value | Cell Line/System | Reference |

| PARP7 IC50 | <3 nM | Cell-free assay | [1][3] |

| PARP7 Kd | 0.001 µM | - | [1][3] |

| Cell MARylation EC50 | 1 nM | Cell biochemical assay | [1] |

| Cell Proliferation IC50 | 20 nM | NCI-H1373 lung cancer cells | [1] |

Table 1: In Vitro Potency and Efficacy of this compound. This table highlights the high potency of this compound in inhibiting PARP7 enzymatic activity and its downstream cellular effects.

| Animal Model | Dosage and Administration | Key Findings | Reference |

| NCI-H1373 Xenografts (CB17 SCID mice) | 3-100 mg/kg, oral, once daily for 32 days | Dose-dependent tumor growth inhibition; complete regressions at 100 mg/kg. | [1] |

| CT26 Syngeneic Model (BALB/c mice) | 3-100 mg/kg, oral, once daily for 24-32 days | Induction of tumor-specific adaptive immune memory and durable complete responses. | [1] |

| In Vivo Half-life (t1/2) | 325 minutes | - | [1] |

Table 2: In Vivo Antitumor Activity of this compound. This table summarizes the significant in vivo efficacy of this compound in preclinical cancer models, demonstrating its potential as a therapeutic agent.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway of this compound's action and a typical experimental workflow for its evaluation.

Caption: this compound inhibits PARP7, restoring Type I IFN signaling.

Caption: Preclinical evaluation workflow for this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Proliferation Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

-

Cell Seeding: Cancer cell lines (e.g., NCI-H1373) are seeded in 96-well plates at a density of 1,000-5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.0001 to 100 µM) for 24 hours.

-

Staining: After treatment, the medium is removed, and cells are fixed with 10% formalin for 15 minutes, followed by staining with 0.5% crystal violet solution for 20 minutes.

-

Quantification: The plates are washed, and the stain is solubilized with 10% acetic acid. The absorbance is measured at 590 nm using a plate reader.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Western Blot for STAT1 Phosphorylation

This protocol is used to assess the activation of the type I IFN signaling pathway by measuring the phosphorylation of STAT1.

-

Cell Lysis: Cancer cells are treated with this compound (e.g., 0.4 nM to 1 µM) for 24 hours. Cells are then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-STAT1 (Tyr701) and total STAT1.

-

Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: Densitometry is used to quantify the band intensities, and the ratio of phosphorylated STAT1 to total STAT1 is calculated.

RNA Sequencing for Interferon-Stimulated Gene Expression

This protocol is employed to analyze the global transcriptional changes, particularly the induction of ISGs, following this compound treatment.

-

RNA Extraction: Cancer cells are treated with this compound, and total RNA is extracted using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

Library Preparation: RNA quality is assessed, and sequencing libraries are prepared from high-quality RNA samples using a library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).

-

Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis: Raw sequencing reads are processed for quality control, aligned to the reference genome, and gene expression levels are quantified. Differential gene expression analysis is performed to identify genes that are significantly upregulated or downregulated upon this compound treatment. Gene set enrichment analysis is then used to determine the enrichment of specific pathways, such as the type I interferon signaling pathway.

In Vivo Xenograft and Syngeneic Tumor Models

These protocols are used to evaluate the antitumor efficacy of this compound in a living organism.

-

Tumor Cell Implantation:

-

Xenograft Model: 5-10 x 106 human cancer cells (e.g., NCI-H1373) are suspended in Matrigel and subcutaneously injected into the flank of immunodeficient mice (e.g., CB17 SCID).

-

Syngeneic Model: 1 x 106 murine cancer cells (e.g., CT26) are subcutaneously injected into the flank of immunocompetent mice (e.g., BALB/c).

-

-

Treatment: Once tumors reach a palpable size (e.g., 100-200 mm3), mice are randomized into treatment groups. This compound is administered orally, once daily, at specified doses (e.g., 3-100 mg/kg).

-

Tumor Monitoring: Tumor volume is measured 2-3 times per week using calipers (Volume = (length x width2)/2). Body weight and overall animal health are also monitored.

-

Endpoint Analysis: At the end of the study (due to tumor size limits or a predefined time point), tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (for immune cell infiltration markers like CD8) and gene expression analysis (for ISGs).

-

Statistical Analysis: Tumor growth curves are plotted, and statistical significance between treatment groups is determined using appropriate statistical tests (e..g., two-way ANOVA).

Conclusion

This compound represents a novel therapeutic strategy that targets a key negative regulator of the innate immune system within cancer cells. By inhibiting PARP7, this compound effectively unleashes the type I interferon response, leading to both direct antitumor effects and the promotion of a robust antitumor immunity. The preclinical data strongly support its continued development, with ongoing clinical trials investigating its safety and efficacy in various solid tumors.[7] This technical guide provides a foundational understanding of this compound's mechanism and the experimental approaches used to validate its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PARP7 negatively regulates the type I interferon response in cancer cells and its inhibition triggers antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. intodna.com [intodna.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Discovery and Synthesis of RBN-2397: A Technical Guide to the First-in-Class PARP7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RBN-2397 (Atamparib) is a first-in-class, potent, and selective oral inhibitor of Poly (ADP-ribose) polymerase 7 (PARP7), a mono-ADP-ribosyltransferase (MARylating) enzyme. Unlike the well-known PARP1/2 inhibitors that function primarily in the DNA damage response, this compound targets a distinct cancer vulnerability related to cellular stress and immune signaling. PARP7 is a stress-induced enzyme that acts as a negative regulator of the type I interferon (IFN) response in tumor cells.[1][2] By inhibiting PARP7, this compound lifts this immunosuppressive brake, reactivating innate immune signaling within the tumor microenvironment. This dual mechanism—inducing direct cancer cell-autonomous effects and stimulating a robust anti-tumor immune response—has positioned this compound as a promising novel immunotherapeutic agent.[3][4] This guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound.

Discovery and Synthesis

Discovery

This compound was discovered by Ribon Therapeutics through a focused drug discovery campaign.[4] The development originated from the screening of an internal library of PARP inhibitors, which led to the identification of an unselective monoPARP inhibitor.[5] This initial hit served as the foundational scaffold for a structure-based drug design and optimization program.[4]

The chemical architecture of this compound is based on a pyridazinone scaffold. This core was selected as an isostere of the phthalazine nucleus present in many established PARP1 inhibitors, such as Olaparib.[6] Through iterative optimization of potency, selectivity against other PARP family members, and physicochemical properties, this compound emerged as a highly potent and selective clinical candidate.[4][5] A co-crystal structure confirmed that this compound binds competitively to the NAD+-binding pocket of PARP7.[5][7]

Synthesis Approach

The synthesis of this compound and related pyridazinone analogs is described in patent literature (WO2019212937A1).[8] The general approach involves the construction of the core pyridazinone ring system followed by the addition of side chains designed to optimize interactions within the PARP7 active site. The synthesis is modular, allowing for the exploration of structure-activity relationships (SAR) to improve potency and selectivity. While the exact, multi-step synthesis of the final clinical compound is proprietary, related academic studies have detailed the synthesis of similar indazole-7-carboxamide derivatives based on the this compound structure.[9]

Mechanism of Action and Signaling Pathway

This compound is a NAD+ competitive inhibitor of PARP7's catalytic activity.[10] PARP7 is a mono-ADP-ribosyltransferase (MARtransferase) that suppresses the type I interferon response, a critical pathway for anti-tumor immunity.[2][11]

The core mechanism proceeds as follows:

-

Cellular Stress and PARP7 Upregulation: In the tumor microenvironment, cellular stressors (such as those from cigarette smoke) lead to the upregulation of PARP7 expression.[2][12]

-

Inhibition of TBK1: PARP7 catalyzes the mono-ADP-ribosylation (MARylation) of TANK-binding kinase 1 (TBK1), a key kinase in the cytosolic nucleic acid sensing pathway (cGAS-STING). This modification prevents TBK1's activation and autophosphorylation.[11][13]

-

Suppression of Type I IFN Signaling: With TBK1 inhibited, the downstream phosphorylation and activation of Interferon Regulatory Factor 3 (IRF3) is blocked. This halts the transcription of type I interferon genes (e.g., IFN-β), effectively hiding the tumor from the innate immune system.[5][13]

-

This compound Restores Signaling: By binding to the NAD+ pocket of PARP7, this compound prevents the MARylation of TBK1. This restores TBK1's kinase activity, leading to IRF3 activation, type I IFN production, and subsequent activation of the JAK/STAT signaling cascade, resulting in the expression of hundreds of interferon-stimulated genes (ISGs).[5][14]

This reactivation of interferon signaling has two major anti-tumor consequences:

-

Cancer Cell-Autonomous Effects: The restored signaling can directly inhibit cancer cell proliferation, induce G1 cell cycle arrest, and promote apoptosis.[1][2]

-

Immune System Activation: The production of ISGs, such as the chemokine CXCL10, promotes the recruitment and activation of immune cells, particularly CD8+ T cells, into the tumor microenvironment, leading to a durable, adaptive anti-tumor immune response.[3][15][16]

Quantitative Data

The activity of this compound has been quantified in a range of preclinical and clinical settings.

Table 1: In Vitro Biochemical and Cellular Activity

| Parameter | Value | Assay System | Reference(s) |

| PARP7 IC₅₀ | <3 nM | Biochemical Enzymatic Assay | [10][17] |

| PARP7 Kd | <0.001 µM | Binding Assay | [14][17] |

| Cellular MARylation EC₅₀ | 1 nM | Cell-based Biochemical Assay | [10][14] |

| Cell Proliferation IC₅₀ | 20 nM | NCI-H1373 Lung Cancer Cells | [10][14] |

| Selectivity | >50-fold vs. other PARP family members | Biochemical Assays | [7][16] |

Table 2: In Vivo Preclinical Efficacy

| Animal Model | Cell Line | Dosing | Key Result(s) | Reference(s) |

| Human Xenograft | NCI-H1373 (NSCLC) | ≥30 mg/kg, p.o., q.d. | Dose-dependent tumor regression; complete regressions at 100 mg/kg. | [5][10] |

| Syngeneic | CT26 (Colon) | 30 & 100 mg/kg, p.o., q.d. | Dose-dependent tumor growth inhibition; induced tumor-specific adaptive immune memory. | [10][17] |

| Pharmacokinetics | Mouse | Single oral dose | t1/2 = 325 mins | [10][14] |

Table 3: Phase 1 Clinical Trial Data (NCT04053673)

| Parameter | Finding | Patient Population | Reference(s) |

| Recommended Phase 2 Dose (RP2D) | 200 mg BID, continuous | Advanced Solid Tumors | [18][19] |

| Most Frequent Related AEs (All Grades) | Dysgeusia (26%), decreased appetite (13%), fatigue (11%), diarrhea (11%). | 47 patients in dose escalation | [20] |

| Grade 3/4 Related AEs (at ≥200 mg) | Diarrhea, increased ALT/AST, fatigue, anemia, neutropenia, thrombocytopenia. | 47 patients in dose escalation | [20] |

| Preliminary Efficacy | 1 Confirmed Partial Response (PR) in HR+ breast cancer; 8 patients with Stable Disease (SD) for ≥18 weeks. | 47 patients in dose escalation | [20] |

| Biomarker Response | Increased CD8+ T cell infiltration and granzyme B expression in on-treatment tumor biopsies. | Paired patient biopsies | [2][15] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon the research conducted on this compound.

Preclinical Evaluation Workflow

The preclinical assessment of this compound followed a logical progression from biochemical validation to cellular and in vivo efficacy studies.

References

- 1. Forced Self-Modification Assays as a Strategy to Screen MonoPARP Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. blog.cellsignal.com [blog.cellsignal.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. | BioWorld [bioworld.com]

- 6. This compound, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. WO2019212937A1 - Pyridazinones as parp7 inhibitors - Google Patents [patents.google.com]

- 9. onclive.com [onclive.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biochemical and cell-based assays to interrogate ADP-ribosylation - Bio-Connect [bio-connect.nl]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. researchgate.net [researchgate.net]

- 18. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. selleckchem.com [selleckchem.com]

RBN-2397: A Preclinical Oncology Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical oncology studies of RBN-2397, a first-in-class, potent, and selective inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7). The following sections detail the mechanism of action, key preclinical findings, and experimental methodologies, offering a comprehensive resource for professionals in the field of oncology drug development.

Core Mechanism of Action

This compound is an orally active, NAD+ competitive inhibitor of PARP7.[1][2] PARP7 is a mono-ADP-ribosyltransferase that has been identified as a negative regulator of the Type I interferon (IFN) response in cancer cells.[3][4] Cellular stress, such as that induced by toxins in cigarette smoke, can lead to increased PARP7 expression.[5][6] This upregulation of PARP7 suppresses the innate immune response by inhibiting the TANK-binding kinase 1 (TBK1), a key component of the cytosolic nucleic acid sensing pathway.[7] By inhibiting PARP7, this compound restores Type I IFN signaling, leading to both direct cancer cell-autonomous effects and immune-stimulatory effects.[4][8] This dual mechanism of action results in the inhibition of cancer cell proliferation and the induction of an adaptive immune response.[3][8]

Quantitative Preclinical Data

The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data from these investigations.

| Parameter | Value | Cell Line/Model | Reference |

| IC50 (PARP7) | <3 nM | Biochemical Assay | [1][2] |

| Kd (PARP7) | <0.001 µM | Binding Assay | [1][2] |

| EC50 (Cell MARylation) | 1 nM | Cell-based Biochemical Assay | [2] |

| IC50 (Cell Proliferation) | 20 nM | NCI-H1373 Lung Cancer Cells | [2] |

| Study Type | Animal Model | Dosing | Key Findings | Reference |

| Xenograft | NCI-H1373 Human NSCLC | 3-100 mg/kg, oral, once daily | Dose-dependent tumor growth inhibition; complete regressions at 100 mg/kg. | [1][2][4] |

| Syngeneic | CT26 Colon Carcinoma | 3-100 mg/kg, oral, once daily | Induced tumor-specific adaptive immune memory with durable complete responses. | [1][2] |

| Combination Study | CT26 Colon Carcinoma | This compound (30 mg/kg) + anti-PD-1 | Complete and durable regressions in 90% of mice. | [4] |

Key Preclinical Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for preclinical evaluation.

Detailed Experimental Protocols

In Vitro Cell Proliferation Assay

-

Cell Line: NCI-H1373 human lung cancer cells.[2]

-

Method: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with a serial dilution of this compound (e.g., 0.0001 to 100 µM) for a specified period (e.g., 24 hours).[2] Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vitro STAT1 Phosphorylation Assay

-

Cell Line: NCI-H1373 human lung cancer cells.[2]

-

Method: Cells are treated with varying concentrations of this compound (e.g., 0.4 nM to 1 µM) for 24 hours.[2] Following treatment, cell lysates are prepared and subjected to Western blotting. The levels of phosphorylated STAT1 (p-STAT1) and total STAT1 are detected using specific antibodies. The increase in the p-STAT1/total STAT1 ratio indicates the restoration of the Type I IFN response.[2]

In Vivo Xenograft Tumor Model

-

Animal Model: CB17 SCID mice.[4]

-

Tumor Implantation: NCI-H1373 human lung cancer cells are subcutaneously injected into the flank of the mice.[4]

-

Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and this compound treatment groups. This compound is administered orally, once daily, at various dose levels (e.g., 3-100 mg/kg).[2][4]

-

Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors are excised for pharmacodynamic analysis.[4]

In Vivo Syngeneic Tumor Model

-

Animal Model: BALB/c mice.[2]

-

Tumor Implantation: CT26 colon carcinoma cells are subcutaneously injected into the flank of the mice.

-

Treatment: Similar to the xenograft model, mice are treated with vehicle or this compound once tumors are established.

-

Immune Response Evaluation: In addition to tumor growth inhibition, the induction of an adaptive immune response is assessed. This can involve rechallenging tumor-free mice with the same or a different tumor cell line to evaluate for tumor-specific immune memory.[9] Immune cell populations within the tumor microenvironment can be analyzed by flow cytometry or immunohistochemistry.[10]

Preclinical Rationale for Clinical Development

The preclinical data for this compound demonstrate a novel mechanism of action that combines direct antitumor effects with the stimulation of an antitumor immune response. The potent and selective inhibition of PARP7 leads to the reactivation of the Type I IFN pathway in cancer cells, a pathway often suppressed by tumors to evade immune surveillance.[8] The robust single-agent efficacy in both immunodeficient and immunocompetent preclinical models, along with the induction of durable, tumor-specific immunity, provided a strong rationale for advancing this compound into clinical trials for patients with advanced solid tumors.[3][4][6] Furthermore, the observed synergy with immune checkpoint inhibitors in preclinical models suggests a promising combination therapy strategy.[4][11]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ascopubs.org [ascopubs.org]

- 4. intodna.com [intodna.com]

- 5. A Phase 1, First-in-human Study of the Safety, Single- and Multiple-Dose Pharmacokinetics, and Preliminary Activity of Escalating Doses of this compound, an Oral PARP7 Inhibitor, in Patients with Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. PARP7 - Wikipedia [en.wikipedia.org]

- 8. Targeting PARP7: The Development and Impact of this compound in Cancer Therapy [synapse.patsnap.com]

- 9. | BioWorld [bioworld.com]

- 10. researchgate.net [researchgate.net]

- 11. onclive.com [onclive.com]

RBN-2397's Impact on the Tumor Microenvironment: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of RBN-2397, a first-in-class, potent, and selective inhibitor of PARP7. It details the compound's mechanism of action, its effects on the tumor microenvironment (TME), and the preclinical and clinical data supporting its development. This document is intended to be a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Core Mechanism of Action: Re-awakening the Immune Response

This compound is an orally active, NAD+ competitive inhibitor of PARP7 with a high degree of selectivity.[1] PARP7 (also known as TIPARP) is a mono-ADP-ribosyltransferase that is upregulated in response to cellular stress, such as exposure to toxins in cigarette smoke.[2][3] In the context of cancer, PARP7 acts as a negative regulator of the type I interferon (IFN) response, a critical pathway for innate and adaptive anti-tumor immunity.[2][4][5] By inhibiting PARP7, this compound effectively "removes the brakes" on the type I IFN signaling cascade within tumor cells.[3][6]

This restored signaling leads to a cascade of downstream effects, including the direct inhibition of cancer cell proliferation and the activation of the immune system, both of which contribute to tumor regression.[6] Preclinical studies have demonstrated that this compound's anti-tumor activity is dependent on this induction of type I IFN signaling within the tumor cells.[6]

Remodeling the Tumor Microenvironment: From "Cold" to "Hot"

The primary effect of this compound on the TME is the transformation of immunologically "cold" tumors, which are devoid of immune cell infiltration, into "hot" tumors that are recognized and attacked by the immune system. This is achieved through a multi-faceted approach orchestrated by the restored type I IFN signaling.

1. Enhanced Chemokine Production: The reactivated IFN pathway leads to the production of various chemokines, most notably CXCL10.[4] CXCL10 is a potent chemoattractant for immune cells, particularly T cells.

2. Increased Immune Cell Infiltration: The increased chemokine gradient facilitates the recruitment of immune cells into the tumor. Clinical and preclinical studies have consistently shown a significant increase in the infiltration of activated CD8+ T cells and M1 macrophages into the TME following this compound treatment.[4][5] In some non-small cell lung carcinoma (NSCLC) patients, up to a 50-fold increase in intratumoral activated T cells and monocytes/M1 macrophages was observed.[4][5]

3. Induction of Adaptive Immunity: The influx of cytotoxic CD8+ T cells, coupled with an increase in granzyme B expression, signifies the induction of a robust and specific anti-tumor adaptive immune response.[4][5] Preclinical models have shown that this compound can induce durable, complete responses and tumor-specific adaptive immune memory.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

| In Vitro Activity | |

| Target | PARP7 |

| IC50 | <3 nM[1] |

| Kd | <0.001 µM[1] |

| Cellular MARylation EC50 | 1 nM |

| NCI-H1373 Cell Proliferation IC50 | 20 nM |

| In Vivo Preclinical Efficacy | |

| Model | CT26 Syngeneic Model |

| Effect | Induction of tumor-specific adaptive immune memory with durable complete responses[1] |

| Model | NCI-H1373 NSCLC Xenografts |

| Effect | Complete regressions at 100 mg/kg once daily |

| Dose-dependent tumor growth inhibition at ≥30 mg/kg |

| Clinical Pharmacodynamics and Efficacy (Phase 1) | |

| Tumor Types | Head and Neck Squamous Cell Carcinoma (HNSCC), Breast Cancer, Squamous Cell Carcinoma of the Lung (SCCL)[2] |

| Immune Infiltration | Up to 50-fold increase in intratumoral activated T cells and M1 macrophages in some NSCLC patients[4][5] |

| Up to 8-fold increase in CD8+ T cell infiltration in evaluable paired biopsies[4] | |

| Gene Expression (Tumor Biopsies) | 1.5 to 8-fold increase in CXCL10 expression in tumors of interest[4] |

| Clinical Response | One patient with squamous cell carcinoma of the lung (SCCL) on study for 17+ months with 29% tumor shrinkage[7] |

| A second SCCL patient with stable disease for 4+ months and 19% tumor shrinkage[7] |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: Signaling Pathway

Caption: this compound inhibits PARP7, leading to activation of the Type I IFN pathway and anti-tumor immunity.

Experimental Workflow for TME Analysis

Caption: Workflow for analyzing tumor biopsies to assess this compound's effect on the TME.

Detailed Experimental Protocols

The following are representative protocols for key experiments cited in the evaluation of this compound. These are generalized based on common laboratory practices and information from related studies. For specific details, refer to the supplementary materials of the primary publications.

Immunohistochemistry (IHC) for CD8 and Granzyme B

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 µm) are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0) or an EDTA-based buffer (pH 9.0) in a pressure cooker or water bath.

-

Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific antibody binding is blocked with a protein block solution (e.g., serum from the secondary antibody host species).

-

Primary Antibody Incubation: Sections are incubated with primary antibodies against CD8 (e.g., clone C8/144B) and Granzyme B (e.g., clone GrB-7) overnight at 4°C. Antibody dilutions are optimized based on the manufacturer's recommendations.

-

Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB (3,3'-Diaminobenzidine) substrate-chromogen system for visualization.

-

Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted with a permanent mounting medium.

-

Image Analysis: Stained slides are scanned, and quantitative analysis is performed to determine the density of positive cells in different tumor compartments (e.g., intratumoral, stromal).

NanoString nCounter for Interferon-Stimulated Gene (ISG) Expression

-

RNA Extraction: Total RNA is extracted from FFPE tumor sections or fresh frozen tissue using a commercially available kit. RNA quality and quantity are assessed.

-

Hybridization: A specific amount of total RNA (e.g., 100 ng) is hybridized with a custom or pre-designed CodeSet of reporter and capture probes targeting a panel of ISGs and housekeeping genes. Hybridization is carried out at 65°C for 16-20 hours.

-

Sample Processing: The hybridized samples are processed on the nCounter Prep Station to remove excess probes and immobilize the probe-target complexes on a streptavidin-coated cartridge.

-

Data Acquisition: The cartridge is scanned on the nCounter Digital Analyzer, which counts the individual fluorescent barcodes corresponding to each target molecule.

-

Data Analysis: Raw data is normalized to housekeeping genes. Fold changes in gene expression between pre- and post-treatment samples are calculated to determine the induction of the ISG signature.

Multiplexed Ion Beam Imaging by Time-of-Flight (MIBI-TOF)

-

Antibody Conjugation: A panel of antibodies targeting various immune cell markers is conjugated with specific metal isotope reporters.

-

Tissue Staining: FFPE tumor sections are stained with the cocktail of metal-labeled antibodies.

-

Image Acquisition: The stained tissue is placed in the MIBI-TOF instrument. A primary ion beam is rastered across the tissue, sputtering secondary ions from the metal tags. The time-of-flight mass spectrometer separates and detects these ions based on their mass-to-charge ratio, generating a high-dimensional image of the tissue.

-

Image Analysis: The resulting multiplexed images are processed to identify and phenotype individual cells based on their marker expression. Spatial analysis is performed to characterize the cellular composition and organization of the tumor microenvironment, including the proximity and interactions between different immune cell subsets and tumor cells.

Conclusion

This compound represents a novel therapeutic strategy that leverages the host's own immune system to combat cancer. By inhibiting PARP7, this compound effectively reverses a key mechanism of immune evasion in tumors, leading to the activation of a robust and durable anti-tumor immune response. The preclinical and clinical data to date provide a strong rationale for the continued development of this compound as a monotherapy and in combination with other immunotherapies for the treatment of various solid tumors. This guide provides a comprehensive overview of the technical aspects of this compound's action and the methodologies used to evaluate its impact on the tumor microenvironment.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. intodna.com [intodna.com]

- 4. rupress.org [rupress.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. jitc.bmj.com [jitc.bmj.com]

- 7. Parp7 generates an ADP-ribosyl degron that controls negative feedback of androgen signaling - PMC [pmc.ncbi.nlm.nih.gov]

RBN-2397: A Catalyst for Innate Immunity in Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

RBN-2397, a potent and selective small molecule inhibitor of Poly (ADP-ribose) polymerase 7 (PARP7), represents a promising therapeutic strategy in oncology by virtue of its ability to reinvigorate the innate immune system. Cancer cells frequently exploit PARP7 to suppress the type I interferon (IFN) signaling pathway, a critical component of antiviral and antitumor immunity. This compound effectively reverses this immunosuppressive mechanism, leading to the activation of innate immune responses, inhibition of tumor cell proliferation, and the induction of a tumor-specific adaptive immune memory. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols to assess its impact on innate immunity, and a summary of key quantitative data from preclinical and clinical investigations.

Mechanism of Action: Releasing the Brakes on Innate Immunity

This compound functions as a NAD+ competitive inhibitor of PARP7.[1][2] In many cancer cells, PARP7 is overexpressed and acts as a negative regulator of the innate immune response.[3][4] It achieves this by suppressing the cGAS-STING and RIG-I signaling pathways, which are responsible for detecting cytosolic nucleic acids—a hallmark of viral infection and cellular stress often present in the tumor microenvironment.

The inhibition of PARP7 by this compound leads to a cascade of downstream events that collectively restore and amplify the type I interferon response:

-

Activation of TBK1: this compound treatment promotes the phosphorylation of TANK-binding kinase 1 (TBK1), a central kinase in innate immune signaling.[5]

-

Amplification of STING and RIG-I Signaling: The activation of TBK1 subsequently leads to the amplified activation of the STING (Stimulator of Interferon Genes) and RIG-I (Retinoic acid-inducible gene I) signaling pathways.[5]

-

Induction of Type I Interferons: This signaling cascade culminates in the production of type I interferons, most notably interferon-beta (IFN-β).[5]

-

STAT1/STAT2 Phosphorylation and ISG Expression: Secreted IFN-β binds to its receptor, leading to the phosphorylation of STAT1 and STAT2 (Signal Transducer and Activator of Transcription).[5] Phosphorylated STAT1/STAT2 then translocate to the nucleus and induce the expression of a battery of interferon-stimulated genes (ISGs), including chemokines like CXCL10, which are crucial for recruiting immune cells to the tumor microenvironment.[6][7]

This restoration of innate immune signaling has a dual effect: it directly inhibits cancer cell proliferation and marks the tumor for destruction by the adaptive immune system, particularly by CD8+ T cells.[3][6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and efficacy of this compound from various studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| PARP7 IC50 | <3 nM | Cell-free assay | [1][2] |

| PARP7 Kd | <0.001 µM | Cell-free assay | [1][2] |

| Cell MARylation EC50 | 1 nM | Biochemical assay | [2] |

| Cell Proliferation IC50 | 20 nM | NCI-H1373 lung cancer cells | [2] |

Table 2: Preclinical In Vivo Efficacy of this compound

| Animal Model | Treatment Regimen | Key Findings | Reference |

| CT26 Syngeneic Model | 3-100 mg/kg, oral, once daily | Induced tumor-specific adaptive immune memory and durable complete responses. | [2] |

| NCI-H1373 Xenografts | 3-100 mg/kg, oral, once daily | Caused complete regressions at 100 mg/kg and dose-dependent tumor growth inhibition at ≥30 mg/kg. | [2] |

| VSV-infected Mice | Not specified | Enhanced innate antiviral immunity, increased serum IFN-β, and reduced viral loads. | [5] |

Table 3: Phase 1 Clinical Trial Data for this compound

| Parameter | Finding | Patient Population | Reference |

| Recommended Phase 2 Dose (RP2D) | 200 mg BID, continuous dosing | Advanced solid tumors | [8] |

| Clinical Activity | One confirmed partial response (PR) in HR+, HER2- breast cancer; 8 patients with stable disease (SD) for ≥18 weeks. | Advanced solid tumors | [7] |

| Pharmacodynamic Effects | Increased CXCL10 mRNA in on-treatment biopsies (1.5 to 8-fold); enrichment for immune response gene sets; increased CD8+ T cells and Granzyme B expression. | Advanced solid tumors | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the impact of this compound on innate immunity.

Cell Viability Assay

This protocol is designed to assess the anti-proliferative effect of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., NCI-H1373)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

-

Crystal Violet solution (0.5% w/v in 25% methanol)

-

Sorensen's buffer (0.1 M sodium citrate, 50% ethanol, pH 4.2)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. The final concentrations should range from picomolar to micromolar. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

After incubation, gently wash the cells twice with PBS.

-

Fix the cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Stain the cells by adding 100 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.

-

Wash the plate with deionized water until the excess stain is removed.

-

Air dry the plate completely.

-

Solubilize the stain by adding 100 µL of Sorensen's buffer to each well and incubate for 15 minutes on a shaker.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot for STAT1 Phosphorylation

This protocol details the detection of total and phosphorylated STAT1 to assess the activation of the interferon signaling pathway.

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies: Rabbit anti-STAT1, Rabbit anti-phospho-STAT1 (Tyr701)

-

HRP-conjugated anti-rabbit secondary antibody

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Plate cells and treat with various concentrations of this compound (e.g., 0.4 nM to 1 µM) for 24 hours.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT1 (Tyr701) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with the primary antibody against total STAT1 and a loading control antibody.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or BALB/c nude)

-

Cancer cell line (e.g., NCI-H1373)

-

Matrigel (optional)

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Subcutaneously inject 5-10 million cancer cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally once daily at various doses (e.g., 3, 10, 30, 100 mg/kg). The control group should receive the vehicle.

-

Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight two to three times per week.

-

Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a defined endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration, qPCR for gene expression).

-

Plot tumor growth curves and analyze for statistical significance between treatment and control groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Caption: this compound inhibits PARP7, leading to activation of the TBK1-IFN-β axis.

Caption: A typical workflow for evaluating the in vitro and in vivo effects of this compound.

References

- 1. intodna.com [intodna.com]

- 2. This compound, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. onclive.com [onclive.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Phase 1, First-in-human Study of the Safety, Single- and Multiple-Dose Pharmacokinetics, and Preliminary Activity of Escalating Doses of this compound, an Oral PARP7 Inhibitor, in Patients with Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]

- 8. researchgate.net [researchgate.net]

RBN-2397: A Novel PARP7 Inhibitor Activating Innate Immunity Through TBK1 Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

RBN-2397 is a first-in-class, potent, and selective oral inhibitor of Poly (ADP-ribose) polymerase 7 (PARP7), a key negative regulator of the type I interferon (IFN) signaling pathway.[1] In a variety of solid tumors, PARP7 is overexpressed and acts to suppress innate anti-tumor immunity.[2] this compound reverses this immunosuppression by inhibiting the catalytic activity of PARP7, leading to the activation of TANK-binding kinase 1 (TBK1) and subsequent induction of type I IFN signaling.[3][4] This whitepaper provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and the experimental methodologies used to characterize its activity.

Introduction: The Role of PARP7 and TBK1 in Cancer Immunology

The innate immune system plays a critical role in tumor surveillance and elimination. A key pathway in this process is the cGAS-STING pathway, which detects the presence of cytosolic DNA, a common feature of cancer cells, and initiates a signaling cascade that results in the production of type I interferons.[5] TBK1 is a crucial kinase in this pathway, responsible for phosphorylating and activating the transcription factor IRF3, which in turn drives the expression of type I IFNs.[5][6]

PARP7, a mono-ADP-ribosyltransferase, has been identified as a negative regulator of this pathway.[7] It directly interacts with and inhibits TBK1, thereby suppressing the type I IFN response and allowing tumors to evade immune detection.[3][4] The expression of PARP7 is often amplified in various cancers, making it an attractive therapeutic target.[8] this compound was developed as a potent and selective inhibitor of PARP7 to restore this critical anti-tumor immune response.[1][9]

Mechanism of Action of this compound

This compound is an orally active, NAD+ competitive inhibitor of PARP7.[10][11] By binding to the NAD+-binding site of PARP7, this compound blocks its mono-ADP-ribosylation (MARylation) activity.[9] This inhibition prevents PARP7 from suppressing TBK1, leading to the activation of the TBK1-IRF3 signaling axis and the subsequent production of type I interferons.[3][4] The restoration of type I IFN signaling has two major anti-tumor effects:

-

Direct Cancer Cell Effects: The induction of type I IFNs can lead to cell cycle arrest, senescence, and apoptosis in cancer cells.[12]

-

Immune-Mediated Effects: Type I IFNs promote the recruitment and activation of various immune cells, including cytotoxic T lymphocytes, into the tumor microenvironment, leading to a robust anti-tumor immune response.[9][13]

Preclinical and Clinical Data

The efficacy of this compound has been evaluated in a range of preclinical models and early-phase clinical trials.

Preclinical Activity

This compound has demonstrated potent and selective inhibition of PARP7 in biochemical and cellular assays.

| Parameter | Value | Cell Line/Model | Reference |

| IC50 (PARP7) | <3 nM | Biochemical Assay | [10][11] |

| Kd (PARP7) | <0.001 µM | Binding Assay | [10][11] |

| EC50 (MARylation) | 1 nM | Cellular Biochemical Assay | [11] |

| IC50 (Cell Proliferation) | 20 nM | NCI-H1373 Lung Cancer Cells | [11] |

In vivo studies have shown that oral administration of this compound leads to significant anti-tumor activity.

| Model | Dosing | Outcome | Reference |

| NCI-H1373 Xenografts | 3-100 mg/kg, once daily | Complete tumor regressions at 100 mg/kg | [10][11] |

| CT26 Syngeneic Model | 3-100 mg/kg, once daily | Durable complete responses and induction of tumor-specific adaptive immune memory | [11] |

Clinical Trial Data

A first-in-human Phase 1 study (NCT04053673) evaluated the safety and preliminary efficacy of this compound in patients with advanced solid tumors.[14][15]

| Trial Phase | Patient Population | Recommended Phase 2 Dose | Key Findings | Reference |

| Phase 1 | Advanced Solid Tumors | 200 mg twice daily | Well-tolerated safety profile; Preliminary anti-tumor activity observed, including partial responses in breast and head and neck squamous cell carcinoma.[14][16] | [14] |

Further clinical development is ongoing, including studies of this compound in combination with immune checkpoint inhibitors like pembrolizumab (NCT05127590).[17]

Experimental Protocols

Detailed, step-by-step experimental protocols are proprietary to the developing institutions. However, the principles of the key assays used to characterize this compound are described below.

PARP7 Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the catalytic activity of recombinant PARP7 in vitro. A common method involves measuring the incorporation of biotinylated NAD+ onto a histone substrate. The signal is detected using a streptavidin-conjugated reporter.

Cellular MARylation Assay

This assay measures the inhibition of PARP7-mediated mono-ADP-ribosylation in a cellular context. Cells overexpressing PARP7 are treated with the inhibitor, and the level of protein MARylation is assessed, often by Western blot using an antibody specific for mono-ADP-ribose.

STAT1 Phosphorylation Assay

To assess the activation of the type I IFN pathway, the phosphorylation of STAT1 (a downstream target) is measured. Cancer cells are treated with this compound, and phosphorylated STAT1 levels are quantified by Western blot or flow cytometry using a phospho-specific antibody.[11]

In Vivo Xenograft Studies

Human cancer cell lines are implanted into immunocompromised mice. Once tumors are established, mice are treated with this compound or a vehicle control. Tumor volume is measured regularly to assess anti-tumor efficacy.[10][11]

Conclusion

This compound represents a novel and promising therapeutic strategy for the treatment of solid tumors. By inhibiting PARP7, this compound effectively removes a key brake on the innate immune system, leading to the activation of TBK1 and the restoration of a potent type I interferon-mediated anti-tumor response. Preclinical and early clinical data demonstrate a favorable safety profile and encouraging signs of efficacy. Ongoing clinical trials will further elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with other immunotherapies.

References

- 1. PARP7 inhibitor shows promising results in first-in-human trial - Medical Conferences [conferences.medicom-publishers.com]

- 2. youtube.com [youtube.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. PARP7 - Wikipedia [en.wikipedia.org]

- 5. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]

- 6. TANK-binding kinase 1 - Wikipedia [en.wikipedia.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. ascopubs.org [ascopubs.org]

- 9. Targeting PARP7: The Development and Impact of this compound in Cancer Therapy [synapse.patsnap.com]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Abstract 1836: this compound, a novel, potent, and selective PARP7 inhibitor, induces tumor-intrinsic type I interferon responses and adaptive immunity in patient tumors | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 14. onclive.com [onclive.com]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

The Role of RBN-2397 in Cancer Cell-Autonomous Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RBN-2397 is a first-in-class, potent, and selective small molecule inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7), a mono-ADP-ribosyltransferase (mono-ART).[1][2] PARP7 has been identified as a crucial negative regulator of the Type I interferon (IFN) response within cancer cells, a pathway often suppressed by tumors to evade immune detection.[3][4][5] By inhibiting PARP7, this compound restores this signaling cascade, leading to a range of cancer cell-autonomous effects that collectively inhibit tumor growth. These intrinsic effects include the direct suppression of cell proliferation, induction of G1 cell cycle arrest, cellular senescence, and apoptosis.[2][3][6] This document provides a detailed overview of the cell-autonomous mechanisms of this compound, quantitative data on its activity, and protocols for key experimental assessments.

Core Mechanism of Action: The PARP7-Type I Interferon Axis

PARP7 is a stress-induced enzyme that suppresses the Type I IFN response following the detection of cytosolic nucleic acids by cellular sensors like cGAS, STING, and RIG-I.[2][4] It carries out this suppression by negatively regulating TANK-binding kinase 1 (TBK1), a key kinase in the pathway.[4][7] this compound, by selectively inhibiting the catalytic function of PARP7, removes this brake on the signaling pathway.[2][4] This restores TBK1 phosphorylation, leading to the production of Type I interferons (e.g., IFN-β).[2][7] Secreted IFN-β then acts in an autocrine or paracrine manner, binding to the IFN-α/β receptor (IFNAR) and activating the JAK/STAT signaling cascade. This culminates in the expression of numerous interferon-stimulated genes (ISGs), which exert anti-proliferative and pro-apoptotic effects on the cancer cells.[4][5][7]

Caption: this compound inhibits PARP7, restoring TBK1-mediated Type I IFN signaling in cancer cells.

Key Cancer Cell-Autonomous Effects

Inhibition of PARP7 by this compound triggers a cascade of events within the cancer cell, independent of the immune system, that contribute to its anti-tumor activity.

-

Inhibition of Cell Proliferation: Treatment with this compound leads to a significant decrease in cell viability and proliferation across a subset of cancer cell lines, particularly those with higher baseline expression of interferon-stimulated genes.[4][6] For example, it blocks cell proliferation in NCI-H1373 lung cancer cells with a low nanomolar IC50 value.[8] This effect has also been observed in prostate and ovarian cancer cell models.[9][10]

-

G1 Cell Cycle Arrest and Senescence: A primary mechanism for the reduction in cell viability is the induction of cell cycle arrest.[2][6] In NCI-H1373 cells, this compound treatment leads to an accumulation of cells in the G0/G1 phase.[6] This arrest is associated with the induction of cellular senescence and an increase in the expression of genes linked to the senescence-associated secretory phenotype (SASP).[2][6]

-

Apoptosis: In vivo studies of NCI-H1373 xenografts treated with this compound showed an increase in cleaved caspase-3, a key marker of apoptosis.[2][6] This indicates that beyond halting proliferation, this compound can trigger programmed cell death.

-

Alterations in Cellular Metabolism: this compound treatment has been shown to affect autophagy flux in cancer cells.[6] This is accompanied by a decrease in the cellular oxygen consumption rate and reduced ATP production from mitochondria, suggesting that this compound induces changes in energy metabolism that are detrimental to the cancer cell.[6]

-

PARP7 Trapping: Similar to how clinical PARP1 inhibitors function, this compound has been shown to induce the "trapping" of PARP7 on chromatin in a detergent-resistant fraction within the nucleus.[9] This action may contribute to its cytotoxic effects.

-

Microtubule Stabilization: In ovarian cancer cells, PARP7 MARylates (mono-ADP-ribosylates) α-tubulin, which promotes the destabilization of microtubules and enhances cell growth and migration.[10][11] this compound inhibits this activity, leading to a decrease in α-tubulin MARylation, subsequent microtubule stabilization, and reduced cancer cell proliferation and migration.[11]

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for this compound.

Table 1: Potency and Selectivity of this compound

| Parameter | Value | Species/System | Reference |

|---|---|---|---|

| PARP7 IC₅₀ | < 3 nM | Cell-free assay | [8][12] |

| PARP7 Kd | < 1 nM | Cell-free assay | [8][12] |

| Cellular MARylation EC₅₀ | 1 nM | Cell biochemical assay | [8] |

| Selectivity over PARP1 | ~300-fold | Cellular PARylation assay | [13] |

| Selectivity over PARP family | > 50-fold | Biochemical assays |[13] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Effect | Cell Line | Concentration/Value | Incubation Time | Reference |

|---|---|---|---|---|

| Inhibition of Proliferation | NCI-H1373 (Lung Cancer) | IC₅₀ = 20 nM | 24 hours | [8] |

| Restoration of Type I IFN | NCI-H1373 (Lung Cancer) | Dose-dependent (0.4 nM - 1 µM) | 24 hours | [8] |

| Induction of G0/G1 Arrest | NCI-H1373 (Lung Cancer) | Not specified | Not specified | [6] |

| Induction of G1 Arrest | PC3, DU145 (Prostate) | Not specified | Not specified | [14] |

| Inhibition of Migration | OVCAR4, OVCAR3 (Ovarian) | 5 µM | Not specified |[10] |

Table 3: In Vivo Efficacy and Pharmacodynamic Markers

| Model | Dosing | Key Result | Reference |

|---|---|---|---|

| NCI-H1373 Xenograft | ≥ 30 mg/kg (oral, daily) | Dose-dependent tumor regression | [3] |

| NCI-H1373 Xenograft | Not specified | Decreased Ki67, Increased P21 & Cleaved Caspase-3 | [2] |

| CT26 Syngeneic Model | 3-100 mg/kg (oral, daily) | Induces adaptive immune memory | [8] |

| Patient Tumor Biopsies | 200 mg BID (RP2D) | 1.5 to 8-fold increase in CXCL10 mRNA |[15][16][17] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research.

Cell Viability Assay (Crystal Violet)

This protocol is used to assess the effect of this compound on cancer cell proliferation over several days.

Methodology:

-

Cell Seeding: Seed ovarian cancer cells (e.g., OVCAR4) at a density of 1 x 10⁴ cells per well in 12-well plates.[10]

-

Adherence: Allow cells to adhere and grow for approximately 24 hours to reach ~50% confluence.[10]

-

Treatment: Treat cells with increasing doses of this compound (and/or other compounds like paclitaxel). Include a vehicle control (e.g., DMSO).[10]

-

Incubation: Incubate cells for 6 days. Replenish the media with fresh drug every 2 days.[10]

-

Fixation: After 6 days, wash the cells with PBS and fix for 10 minutes with 4% paraformaldehyde at room temperature.[18]

-

Staining: Stain the fixed cells with a 0.1% crystal violet solution.[18]

-

Extraction: After washing to remove excess stain, extract the incorporated dye using 10% glacial acetic acid.[18]

-

Quantification: Read the absorbance of the extracted dye at 595 nm using a microplate reader.[18]

Caption: Workflow for assessing cell proliferation using the crystal violet staining method.

Cell Cycle Analysis (Flow Cytometry)

This protocol determines the distribution of cells in different phases of the cell cycle following treatment.

Methodology:

-

Cell Culture & Treatment: Seed cells and allow them to adhere for 24 hours. Treat with the desired concentrations of this compound or a vehicle control for a specified time (e.g., 24 or 48 hours).[19]

-

Harvesting: Harvest adherent cells using trypsinization or suspension cells by centrifugation. Wash once with ice-cold PBS.[19]

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[19]

-

Storage: Incubate the fixed cells at -20°C for at least 2 hours (or overnight).[19]

-

Staining: Centrifuge the fixed cells to pellet, discard the supernatant, and wash with PBS. Resuspend the pellet in a propidium iodide (PI) staining solution containing RNase.[19]

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[19]

-

Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[19]

-

Data Interpretation: Use appropriate software to analyze the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.[19]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. intodna.com [intodna.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. PARP7 negatively regulates the type I interferon response in cancer cells and its inhibition triggers antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. PARP7i Clinical Candidate this compound Exerts Antiviral Activity by Modulating Interferon-β Associated Innate Immune Response in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. onclive.com [onclive.com]